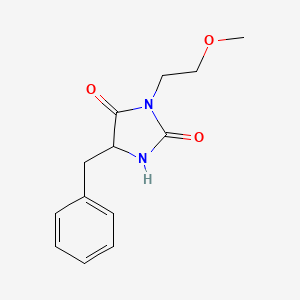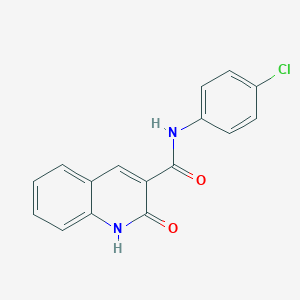
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor, which inhibits the binding of benzodiazepines to the receptor. This results in a decrease in the activity of the GABA-A receptor and a reduction in the inhibitory effects of GABA on neuronal excitability. This compound 15-4513 has been found to have a higher affinity for the benzodiazepine site than other antagonists, making it a valuable tool for studying the mechanism of action of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, indicating its potential use in the treatment of anxiety disorders. This compound 15-4513 has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound 15-4513 has been found to have neuroprotective effects, protecting against neuronal damage caused by ischemia and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 has a number of advantages for lab experiments. It is a highly selective antagonist of the benzodiazepine site on the GABA-A receptor, making it a valuable tool for studying the mechanism of action of benzodiazepines. Additionally, this compound 15-4513 has been extensively studied and optimized for its synthesis method, ensuring high yield and purity of the compound.
However, this compound 15-4513 also has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in certain experiments. Additionally, this compound 15-4513 has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of 5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513. One area of research is the development of more selective antagonists of the benzodiazepine site on the GABA-A receptor, which may have fewer off-target effects and greater therapeutic potential. Additionally, this compound 15-4513 may be used in the development of new treatments for anxiety disorders, epilepsy, and other neurological conditions. Finally, this compound 15-4513 may be used in the study of the role of GABA-A receptors in various physiological and pathological processes.
Synthesemethoden
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl 2-chloropropionate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then reacted with 2-methoxyethylamine to obtain the final product, this compound 15-4513. The synthesis method has been extensively studied and optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione 15-4513 has been widely used in scientific research for its potential applications in various fields. It has been found to act as a selective antagonist of the benzodiazepine site on the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability and anxiety. This compound 15-4513 has been used to study the mechanism of action of benzodiazepines and their effects on GABA-A receptors.
Eigenschaften
IUPAC Name |
5-benzyl-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-8-7-15-12(16)11(14-13(15)17)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFZDFLEXWVXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)




![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)

![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)




![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)